
Sodium D-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium D-glutamate, also known as monosodium glutamate, is the sodium salt of D-glutamic acid. It is widely recognized for its use as a flavor enhancer in the food industry, imparting the umami taste that enhances the savory flavor of foods. This compound is naturally found in various foods, including tomatoes, cheese, and certain seaweeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through several methods:
Hydrolysis of Vegetable Proteins: This method involves hydrolyzing vegetable proteins with hydrochloric acid to break peptide bonds and release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.
Chemical Synthesis: Starting with acrylonitrile, a series of chemical reactions can produce glutamic acid, which is subsequently neutralized with sodium hydroxide.
Bacterial Fermentation: This is the most common industrial method, where bacteria such as Corynebacterium glutamicum ferment carbohydrates to produce glutamic acid, which is then neutralized with sodium hydroxide.
Industrial Production Methods: The industrial production of this compound primarily relies on bacterial fermentation due to its efficiency and cost-effectiveness. The process involves fermenting starch or molasses with specific bacteria, followed by purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of vegetable proteins to produce glutamic acid.
Sodium Hydroxide: Used to neutralize glutamic acid to form this compound.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Sodium D-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Medicine: Studied for its potential effects on brain function and its role in neurodegenerative diseases.
Industry: Widely used in the food industry as a flavor enhancer and in the production of various food products.
Wirkmechanismus
Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. These receptors play a crucial role in neurotransmission by increasing transmembrane calcium and sodium fluxes . Free glutamic acid, which cannot cross the blood-brain barrier in significant quantities, is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
L-glutamic Acid: The L-isomer of glutamic acid, which is also a key neurotransmitter in the central nervous system.
Sodium L-glutamate: The sodium salt of L-glutamic acid, commonly used in the food industry.
Glutamine: An amino acid derived from glutamic acid, involved in various metabolic processes.
Uniqueness: Sodium D-glutamate is unique due to its specific configuration and its widespread use as a flavor enhancer. Its ability to enhance the umami taste sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
32342-59-9 |
|---|---|
Molekularformel |
C5H7NNa2O4 |
Molekulargewicht |
191.09 g/mol |
IUPAC-Name |
disodium;(2R)-2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |
InChI-Schlüssel |
PXEDJBXQKAGXNJ-HWYNEVGZSA-L |
Isomerische SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+] |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















